molecular formula C15H14N2O3 B6392517 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261980-61-3

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6392517
CAS No.: 1261980-61-3
M. Wt: 270.28 g/mol
InChI Key: ILSWMJBIXWHOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group. This compound is known for its potential use in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-bromoaniline.

    Coupling Reaction: The picolinic acid is coupled with 3-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of Dimethylaminocarbonyl Group: The resulting intermediate is then reacted with dimethylamine and carbonyl chloride to introduce the dimethylaminocarbonyl group.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with molecular targets through its functional groups. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The dimethylaminocarbonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid

Comparison:

  • 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a picolinic acid moiety. This difference affects its reactivity and applications, particularly in boron chemistry.
  • 6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid: Contains an additional amino group, which can influence its chemical properties and potential applications in coordination chemistry and drug design.

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid stands out due to its unique combination of functional groups, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-6-3-5-10(9-11)12-7-4-8-16-13(12)15(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSWMJBIXWHOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.